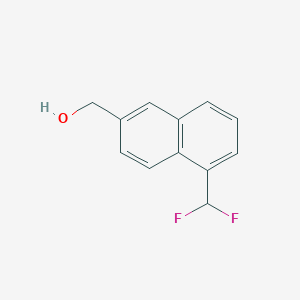

1-(Difluoromethyl)naphthalene-6-methanol

Description

1-(Difluoromethyl)naphthalene-6-methanol is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a difluoromethyl (-CF$2$H) group at position 1 and a hydroxymethyl (-CH$2$OH) group at position 5. This structure combines the lipophilicity of the naphthalene system with the electronic and steric effects of fluorine, which are critical in medicinal chemistry and materials science. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the hydroxymethyl group introduces polarity, improving aqueous solubility .

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

[5-(difluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-6,12,15H,7H2 |

InChI Key |

CRKXWIQPBQSWIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene-6-methanol using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1-(Difluoromethyl)naphthalene-6-methanol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-6-methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products: The major products formed from these reactions include difluoromethylated naphthalene derivatives, naphthalene aldehydes, and naphthalene carboxylic acids .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-6-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

1-Methylnaphthalene-6-methanol

- Structure : Lacks fluorine, with a methyl (-CH$_3$) group at position 1 and a hydroxymethyl group at position 6.

- Key Differences: Lipophilicity: The difluoromethyl group in 1-(Difluoromethyl)naphthalene-6-methanol increases logP compared to the methyl analog, balancing solubility and membrane permeability . Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, extending the half-life of the difluoromethyl derivative . Toxicity: Non-fluorinated naphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic toxicity in mammals, while fluorination may mitigate these effects by blocking reactive metabolite formation .

1-(Trifluoromethyl)naphthalene-6-methanol

- Structure : Features a trifluoromethyl (-CF$_3$) group at position 1.

Naphthalen-1-ylmethanol

- Structure : Contains a hydroxymethyl group at position 1 but lacks substituents at position 6.

- Synthetic Utility: Naphthalen-1-ylmethanol is a common intermediate in organic synthesis, whereas the difluoromethyl derivative’s fluorination requires specialized reagents (e.g., Selectfluor®) .

Comparative Data Table

Biological Activity

1-(Difluoromethyl)naphthalene-6-methanol is a synthetic compound belonging to the naphthalene derivatives class, characterized by the presence of a difluoromethyl group and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H10F2O

- Molecular Weight : Approximately 208.20 g/mol

The unique structure of 1-(Difluoromethyl)naphthalene-6-methanol, with the difluoromethyl group enhancing lipophilicity, may improve membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that naphthalene derivatives, including 1-(Difluoromethyl)naphthalene-6-methanol, exhibit significant antimicrobial activity. The difluoromethyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

1-(Difluoromethyl)naphthalene-6-methanol has shown promise in anticancer research. Studies have indicated that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The difluoromethyl group may also enhance binding affinity to cancer-related targets, which is critical for developing effective anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(Difluoromethyl)naphthalene-6-methanol is essential for optimizing its biological activity. The following table summarizes key compounds related to its structure:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Difluoromethyl)naphthalene-6-methanol | C12H10F2O | Hydroxymethyl group at position 6 |

| 1-(Difluoromethyl)naphthalene-4-methanol | C12H10F2O | Hydroxymethyl group at position 4 |

| 1-(Difluoromethyl)naphthalene-5-methanol | C12H10F2O | Hydroxymethyl group at position 5 |

| 2-(Difluoromethyl)naphthalene | C12H10F2O | Different position for difluoromethyl |

The placement of functional groups significantly influences the reactivity and biological activity of these compounds.

Study on Antimicrobial Activity

In a study published in Natural Products as Platforms To Overcome Antibiotic Resistance, researchers evaluated various naphthalene derivatives for their antimicrobial properties. The findings indicated that compounds similar to 1-(Difluoromethyl)naphthalene-6-methanol exhibited potent activity against resistant bacterial strains, highlighting their potential as lead compounds in drug development .

Anticancer Mechanism Exploration

Another research effort focused on the anticancer effects of naphthalene derivatives, including 1-(Difluoromethyl)naphthalene-6-methanol. The study demonstrated that this compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a promising mechanism for further exploration in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.